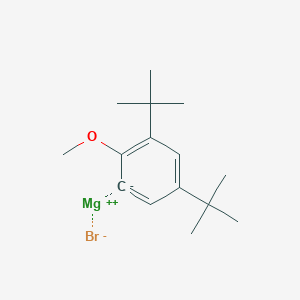
(3,5-Di-t-butyl-2-methoxyphenyl)magnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-di-tert-butyl-2-methoxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran, is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is notable for its bulky tert-butyl groups and methoxy substituent, which can influence its reactivity and selectivity in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-di-tert-butyl-2-methoxyphenyl)magnesium bromide typically involves the reaction of 3,5-di-tert-butyl-2-methoxyphenyl bromide with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of Grignard reagents, including (3,5-di-tert-butyl-2-methoxyphenyl)magnesium bromide, often involves similar methods but on a larger scale. The process must be carefully controlled to ensure the purity and stability of the product, often involving automated systems to handle the reactive intermediates safely.
化学反応の分析
Types of Reactions
(3,5-di-tert-butyl-2-methoxyphenyl)magnesium bromide can undergo various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Tetrahydrofuran, diethyl ether.
Conditions: Inert atmosphere, low temperatures to control reactivity.
Major Products
Alcohols: From reactions with aldehydes and ketones.
Coupled Products: From reactions with organic halides.
科学的研究の応用
Chemistry
In organic synthesis, (3,5-di-tert-butyl-2-methoxyphenyl)magnesium bromide is used to introduce the 3,5-di-tert-butyl-2-methoxyphenyl group into molecules, which can be useful in the synthesis of complex organic compounds.
Biology and Medicine
While specific applications in biology and medicine are less common, Grignard reagents can be used in the synthesis of pharmaceuticals and biologically active molecules.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals, polymers, and materials science research.
作用機序
The mechanism of action for (3,5-di-tert-butyl-2-methoxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, which is a fundamental step in many organic synthesis processes.
類似化合物との比較
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent without bulky substituents.
(3,5-di-tert-butylphenyl)magnesium Bromide: Similar but lacks the methoxy group.
(2-methoxyphenyl)magnesium Bromide: Similar but lacks the tert-butyl groups.
Uniqueness
The presence of both tert-butyl groups and a methoxy group in (3,5-di-tert-butyl-2-methoxyphenyl)magnesium bromide makes it unique. The bulky tert-butyl groups can provide steric hindrance, influencing the selectivity and reactivity of the compound, while the methoxy group can offer electronic effects that further modify its behavior in reactions.
特性
IUPAC Name |
magnesium;2,4-ditert-butyl-1-methoxybenzene-6-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23O.BrH.Mg/c1-14(2,3)11-8-9-13(16-7)12(10-11)15(4,5)6;;/h8,10H,1-7H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWUHEPMWUPPPW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C([C-]=C1)OC)C(C)(C)C.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1R)-1-(2,5-difluorophenyl)-2-(oxiran-2-yl)ethyl]-2-methylpropane-2-sulfonamide](/img/structure/B14888912.png)
![(5aR,8aR)-tert-Butyl 3-iodo-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7(4H)-carboxylate](/img/structure/B14888914.png)
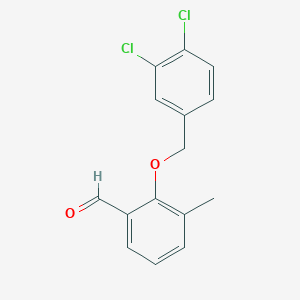
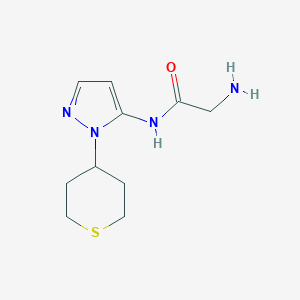
![6-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888937.png)


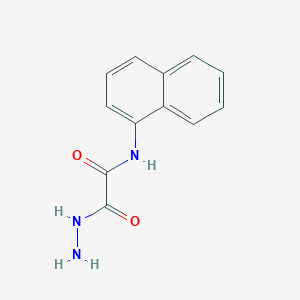
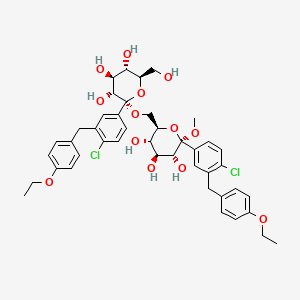
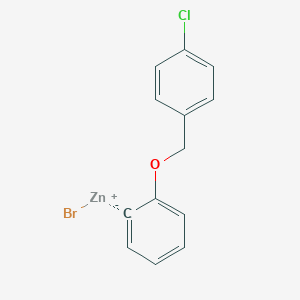
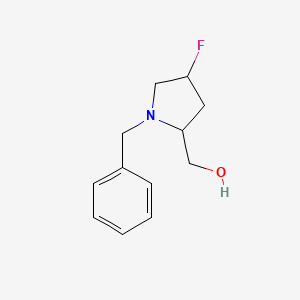
![2-methyl-2-[4-[(E)-2-phenylethenyl]phenoxy]propanamide](/img/structure/B14888968.png)
![2-(((3aS,4R,6S,6aR)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B14888974.png)
